3,5-Dimethyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]pyrazole
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Overview
Description
3,5-Dimethyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]pyrazole is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex heterocyclic systems . This particular compound features a sulfonyl group attached to the pyrazole ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with a sulfonyl chloride derivative in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is common in industrial settings to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]pyrazole can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, particularly at the nitrogen atoms and the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives with different properties.
Scientific Research Applications
3,5-Dimethyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]pyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to biological targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler derivative without the sulfonyl group, used as a ligand in coordination chemistry.
3-Methyl-1-phenylpyrazole: Another pyrazole derivative with different substituents, studied for its biological activities.
4-[(Hexylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazole:
Uniqueness
3,5-Dimethyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]pyrazole is unique due to the presence of both the sulfonyl group and the propoxyphenyl substituent, which can significantly influence its chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3,5-dimethyl-1-(3-methyl-4-propoxyphenyl)sulfonylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-5-8-20-15-7-6-14(9-11(15)2)21(18,19)17-13(4)10-12(3)16-17/h6-7,9-10H,5,8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGWRDJGZDMGQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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